molecular formula C20H24N2O6S B248386 1-(2,3-Dimethoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine

1-(2,3-Dimethoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine

Cat. No. B248386
M. Wt: 420.5 g/mol
InChI Key: SNBCTUNECIZQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dimethoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine, also known as DMPS, is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. DMPS belongs to the class of piperazine-derived compounds and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation, cancer, and viral replication. 1-(2,3-Dimethoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. 1-(2,3-Dimethoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine also inhibits the Akt signaling pathway, which is involved in cell survival and proliferation. Furthermore, 1-(2,3-Dimethoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been shown to inhibit the replication of viruses by interfering with viral entry, replication, and assembly.
Biochemical and physiological effects:
1-(2,3-Dimethoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, 1-(2,3-Dimethoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. 1-(2,3-Dimethoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has also been demonstrated to have neuroprotective effects by reducing neuronal damage and improving cognitive function. Furthermore, 1-(2,3-Dimethoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been shown to have cardioprotective effects by reducing myocardial damage and improving cardiac function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2,3-Dimethoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine in lab experiments is its versatility. 1-(2,3-Dimethoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine can be used in a range of assays, including cell-based assays, animal models, and clinical trials. Additionally, 1-(2,3-Dimethoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has a high purity level, which ensures accurate and reproducible results. However, one of the limitations of using 1-(2,3-Dimethoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is its potential toxicity. 1-(2,3-Dimethoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for 1-(2,3-Dimethoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine research. One direction is to investigate its potential therapeutic properties in other disease areas, such as autoimmune disorders and infectious diseases. Another direction is to explore its potential as a drug delivery system, as 1-(2,3-Dimethoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been shown to have good solubility and stability. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,3-Dimethoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine and to identify its molecular targets. Finally, more studies are needed to determine the safety and efficacy of 1-(2,3-Dimethoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine in clinical trials, which may pave the way for its use as a therapeutic agent in the future.
In conclusion, 1-(2,3-Dimethoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is a promising chemical compound that has been widely used in scientific research due to its potential therapeutic properties. Its anti-inflammatory, anti-cancer, and anti-viral effects, as well as its antioxidant, neuroprotective, and cardioprotective properties, make it a versatile compound that has a range of potential applications. While there are some limitations to its use, 1-(2,3-Dimethoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine remains an important area of research, and further studies are needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 1-(2,3-Dimethoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine involves the reaction between 1-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone and piperazine in the presence of a sulfonylating agent such as sulfur trioxide-pyridine complex. The reaction yields 1-(2,3-Dimethoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine as a white crystalline solid with a high purity level.

Scientific Research Applications

1-(2,3-Dimethoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 1-(2,3-Dimethoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has also been demonstrated to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 1-(2,3-Dimethoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been shown to exhibit anti-viral effects by inhibiting the replication of viruses such as HIV and hepatitis C virus.

properties

Molecular Formula

C20H24N2O6S

Molecular Weight

420.5 g/mol

IUPAC Name

(2,3-dimethoxyphenyl)-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C20H24N2O6S/c1-26-15-7-9-16(10-8-15)29(24,25)22-13-11-21(12-14-22)20(23)17-5-4-6-18(27-2)19(17)28-3/h4-10H,11-14H2,1-3H3

InChI Key

SNBCTUNECIZQSM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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